molecular formula C20H24N2O2 B5717769 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine

1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine

Cat. No. B5717769
M. Wt: 324.4 g/mol
InChI Key: PCSMTBJWHQNAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine, also known as BMAP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine binds to the 5-HT2A receptor and activates it, leading to the activation of downstream signaling pathways. This results in the modulation of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine has been shown to induce various biochemical and physiological effects, including changes in neuronal activity, alterations in synaptic plasticity, and modulation of neuroinflammation. It has been suggested that 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine may have therapeutic potential for the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for the precise modulation of this receptor subtype. However, one limitation of 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine is its potential for inducing hallucinogenic effects, which may confound the interpretation of experimental results. Additionally, the synthesis of 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine. One area of interest is the development of more selective and potent agonists of the 5-HT2A receptor, which may have improved therapeutic potential. Another direction is the investigation of the role of the 5-HT2A receptor in the pathophysiology of various neuropsychiatric disorders, which may lead to the development of novel treatments. Additionally, the use of 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine in combination with other compounds, such as psychedelics, may provide insights into the mechanisms underlying the effects of these compounds on the brain.
Conclusion
In conclusion, 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It acts as a selective agonist of the 5-HT2A receptor and has been used to investigate the role of this receptor subtype in various physiological processes. While 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine has several advantages for lab experiments, such as its high selectivity, it also has limitations, including its potential for inducing hallucinogenic effects. Future research on 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine may lead to the development of novel treatments for various neuropsychiatric disorders.

Synthesis Methods

The synthesis of 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine involves the reaction of 1-benzylpiperazine with 2-methoxybenzoyl chloride in the presence of a base catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The yield of 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine has been widely used in scientific research as a tool for studying the function of the serotonin receptor subtype 2A (5-HT2A). It acts as a selective agonist of the 5-HT2A receptor and can induce hallucinogenic effects in animal models. 1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine has also been used to investigate the role of the 5-HT2A receptor in various physiological processes, including cognition, emotion, and perception.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-10-6-5-9-18(19)15-20(23)22-13-11-21(12-14-22)16-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMTBJWHQNAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.